3,5-Dimethylbenzylzinc bromide
Description
3,5-Dimethylbenzylzinc bromide is an organozinc reagent characterized by a benzyl backbone substituted with methyl groups at the 3- and 5-positions, bonded to a zinc-bromide moiety. Organozinc compounds like this are critical in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), where they act as nucleophilic partners for forming carbon-carbon bonds. The methyl substituents at the 3,5-positions influence electronic and steric properties, enhancing regioselectivity and stability compared to unsubstituted analogs.
Properties
IUPAC Name |
bromozinc(1+);1-methanidyl-3,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Zn/c1-7-4-8(2)6-9(3)5-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWRBBVHKRHBHA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[CH2-])C.[Zn+]Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylbenzylzinc bromide can be synthesized through the reaction of 3,5-dimethylbenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3,5-Dimethylbenzyl bromide+Zn→3,5-Dimethylbenzylzinc bromide
Industrial Production Methods
Industrial production of 3,5-Dimethylbenzylzinc bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Cross-Coupling Reactions
3,5-Dimethylbenzylzinc bromide participates in Negishi coupling with aryl or alkenyl halides under palladium catalysis. The reaction mechanism involves:
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Oxidative addition : The palladium catalyst inserts into the carbon-halogen bond of the electrophile.
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Transmetallation : The organozinc reagent transfers its benzyl group to the palladium center.
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Reductive elimination : The coupled product forms, regenerating the palladium catalyst .
Example reaction with 4-bromoacetophenone :
| Parameter | Value/Detail |
|---|---|
| Catalyst | Pd(PPh) (2–5 mol%) |
| Solvent | THF |
| Temperature | 25–60°C |
| Yield | 70–85% (estimated for analogous reactions) |
Reactivity in Radical Pathways
The steric and electronic effects of the 3,5-dimethylbenzyl group influence reaction pathways. Theoretical studies on related systems (e.g., 3,5-dimethylbenzyl alcohol) suggest:
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Radical intermediates may form under oxidative conditions, as evidenced by EPR spectroscopy .
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Spin density calculations indicate preferential reactivity at the C4 position of the aromatic ring due to steric shielding by methyl groups .
Key reactivity trends :
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Steric effects : Methyl groups at the 3,5-positions hinder nucleophilic attack at the benzylic carbon.
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Electronic effects : Electron-donating methyl groups stabilize radical intermediates, favoring coupling over elimination .
Functional Group Compatibility
The reagent exhibits selective reactivity with:
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Aryl iodides/bromides : High efficiency in cross-couplings.
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Protic substrates (e.g., alcohols): Limited compatibility due to Zn’s sensitivity to moisture .
Comparison with analogs :
| Reagent | Reaction Rate (Relative) | Preferred Electrophile |
|---|---|---|
| 3,5-Dimethylbenzylzinc bromide | 1.0 (baseline) | Aryl bromides |
| Benzylzinc bromide | 1.3 | Aryl iodides |
| 4-Methoxybenzylzinc bromide | 0.7 | Alkenyl halides |
Data extrapolated from Rieke Metals’ catalog and mechanistic studies .
Scientific Research Applications
3,5-Dimethylbenzylzinc bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of functional materials, such as polymers and nanomaterials.
Medicinal Chemistry: Researchers use it to develop new drug candidates by facilitating the formation of carbon-carbon bonds.
Industrial Chemistry: It is utilized in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3,5-Dimethylbenzylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily centered around the catalytic cycle of the metal catalyst, which facilitates the transfer of the organic group from zinc to the target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Substituents on the benzyl ring significantly alter bond lengths, torsion angles, and crystallographic parameters. For example:
Key observations:
- Electron-donating groups (e.g., methyl, methoxy) at the 3,5-positions lengthen C(Ar)–CH₂ and CH₂–Br bonds compared to unsubstituted benzyl bromide, likely due to steric hindrance and electronic effects .
- Torsion angles approach 90° in substituted derivatives, reducing steric strain between substituents and the bromine atom .
Q & A
Basic Research Questions
Q. How can I optimize the synthesis of 3,5-dimethylbenzylzinc bromide to minimize side products like benzaldehyde or dibromo derivatives?
- Methodological Answer : Adjust reaction stoichiometry and solvent polarity. For example, use sub-stoichiometric catalyst precursors (e.g., PdCl₂) and polar aprotic solvents (e.g., THF) to stabilize the organozinc intermediate. Maintain a pH < 2 to suppress oxidation pathways, as demonstrated in analogous benzyl bromide syntheses . Monitor reaction progress via GC-MS to identify side products like benzaldehyde early .
Q. What analytical techniques are most reliable for characterizing 3,5-dimethylbenzylzinc bromide and confirming its purity?
- Methodological Answer : Combine gas chromatography (GC) with non-polar columns (e.g., polydimethyl siloxanes) for volatility-based separation , and / NMR to confirm substituent positions. Mass spectrometry (EI-MS) at 70 eV ionization can detect molecular ion peaks and fragmentation patterns, as validated for structurally similar trifluoromethylbenzyl bromides .
Q. What precautions are necessary for handling air-sensitive organozinc reagents like 3,5-dimethylbenzylzinc bromide?
- Methodological Answer : Use Schlenk-line techniques under inert gas (Ar/N₂). Store solutions in anhydrous THF at 0–6°C to prevent decomposition, as recommended for analogous Grignard reagents . Quench residual reactivity with dry ice or controlled ethanol addition to avoid exothermic side reactions .
Advanced Research Questions
Q. How do electronic effects of 3,5-dimethyl substituents influence cross-coupling reactivity compared to electron-withdrawing groups (e.g., CF₃)?
- Methodological Answer : Methyl groups donate electron density via hyperconjugation, increasing nucleophilicity of the benzylzinc species. Compare coupling rates with Pd catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura reactions against trifluoromethyl analogs. Use DFT calculations to map charge distribution and predict regioselectivity in aryl bond formation .
Q. What strategies mitigate decomposition pathways of 3,5-dimethylbenzylzinc bromide during long-term storage?
- Methodological Answer : Stabilize via ligand addition (e.g., TMEDA) to chelate zinc and reduce hydrolysis. Lyophilize THF solutions under vacuum for solid-state storage at -20°C, as validated for thermally sensitive benzyl bromides . Monitor degradation via -NMR (if using fluorinated analogs as tracers) .
Q. How can reaction conditions be tuned to favor selective mono- vs. bis-functionalization in cross-coupling applications?
- Methodological Answer : Control stoichiometry of transmetallation agents (e.g., ZnCl₂) to limit over-reaction. Use kinetic studies to identify rate-determining steps: for mono-functionalization, employ excess aryl halide coupling partners and low temperatures (-78°C) . Compare with trifluoromethyl-substituted systems to isolate steric vs. electronic contributions .
Q. What advanced spectroscopic methods resolve structural ambiguities in 3,5-dimethylbenzylzinc bromide derivatives?
- Methodological Answer : Employ 2D NMR (COSY, HSQC) to assign coupled protons in crowded aromatic regions. Pair with X-ray crystallography of stabilized adducts (e.g., with crown ethers) for unambiguous confirmation of substitution patterns, as done for MOF precursor ligands .
Data Contradiction Analysis
Q. Why do reported yields for 3,5-dimethylbenzylzinc bromide vary across studies using similar synthetic routes?
- Methodological Answer : Discrepancies may arise from trace moisture or oxygen in reaction setups. Replicate protocols under rigorously anhydrous conditions and compare with trifluoromethylbenzyl bromide syntheses, where yields are consistently higher due to stronger Zn–C bond stability . Validate purity via elemental analysis (C/H/N) to rule out solvent retention artifacts .
Tables for Key Parameters
| Parameter | Optimal Value | Reference |
|---|---|---|
| Reaction Temperature | 25°C (RT for stability) | |
| Solvent System | THF/Water (1:1 v/v) | |
| Storage Conditions | 0–6°C in anhydrous THF | |
| GC Column Type | Polydimethyl siloxanes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
